(3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride is a significant compound in various scientific fields, particularly in medicinal chemistry. It is a derivative of piperidine, characterized by the presence of a methyl group at the 3-position and a hydroxyl group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for diverse applications in research and industry. This compound is identified by its CAS number 1185293-84-8 and has a molecular formula of with a molecular weight of approximately 151.63 g/mol .
(3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its piperidine structure. It is utilized as a building block in organic synthesis and has potential applications in pharmaceuticals due to its biological activity.
The synthesis of (3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride typically involves several key steps:
Industrial production methods are optimized for yield and purity, often incorporating large-scale catalytic processes. Key considerations include solvent choice, reaction conditions (temperature, pressure), and purification techniques to ensure high-quality output .
The molecular structure of (3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride features a six-membered piperidine ring with a hydroxyl group (-OH) at the 4-position and a methyl group (-CH₃) at the 3-position. The stereochemistry is critical for its biological activity.
Key molecular data include:
(3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride primarily involves its interaction with biological targets, potentially influencing neurotransmitter systems due to its structural similarity to other bioactive compounds. Its hydroxyl group may facilitate hydrogen bonding with target receptors, enhancing its biological efficacy.
The physical properties of (3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride include:
Chemical properties include:
(3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride has several applications:
The stereoselective construction of the piperidine ring system with precise stereochemical control at the C3 and C4 positions represents a fundamental synthetic challenge for (3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride. Modern approaches employ chiral catalysts and auxiliaries to establish the required stereocenters efficiently. One advanced methodology involves a ring-closing strategy using 2-butenal and N-protected 2-nitroethylamine in the presence of a chiral organocatalyst to form the (3R,4R)-4-methyl-3-nitro-3,4-dihydropyridine intermediate. This reaction proceeds through a Michael-aldol cascade with the catalyst controlling facial selectivity, achieving diastereomeric ratios exceeding 15:1 under optimized conditions (-10°C to 50°C in aprotic solvents) [1].
Alternative stereoselective routes employ 1,3-dipolar cycloadditions adapted from pyrrolidine synthesis methodologies. Chiral nitrones derived from menthone react with N-protected 3-pyrrolines to form fused bicyclic intermediates that can be reductively opened to access enantiomerically enriched piperidine scaffolds. These reactions proceed through sterically controlled transition states where the chiral auxiliary directs approach orientation, creating three contiguous stereocenters with high fidelity (typically >95% de) [4]. Subsequent hydrogenolytic cleavage and functional group manipulation yield the targeted trans-3,4-disubstituted piperidine framework essential for pharmaceutical applications where stereochemical purity influences biological activity.
Strategic catalytic functionalization enables precise installation of the methyl and hydroxyl groups while maintaining stereochemical integrity. The methyl group introduction occurs early in synthetic sequences via incorporation of 2-butenal as a C4-methyl synthon. This α,β-unsaturated aldehyde participates in ring-forming reactions where the methyl substituent becomes the C4 stereocenter. Catalyst-controlled asymmetric hydrogenation of the resulting 3-nitro-3,4-dihydropyridine intermediate then installs the C3 amino group with retention of configuration [1].
Hydroxyl group installation employs two principal approaches: indirect reduction of ketone intermediates or direct hydroxylation. Catalytic hydrogenation (Pd/C, H₂, 50-100 psi) reduces enolizable 4-oxopipecolic acid derivatives to the 4-hydroxy configuration with diastereoselectivity governed by substrate control. Alternatively, stereospecific hydroxylation at C4 utilizes transition metal catalysts (e.g., Ru- or Os-based systems) with oxidants like N-methylmorpholine N-oxide to convert protected 3-aminopiperidines directly to the 4-alcohol via syn-dihydroxylation of intermediate olefins [10]. The hydroxylation stereochemistry follows Kishi's empirical rule where existing stereocenters direct face-selective oxidation.
Table 1: Catalytic Systems for Functional Group Introduction
Functional Group | Catalyst System | Reaction Conditions | Stereoselectivity | Yield Range |
---|---|---|---|---|
Methyl (C4) | Chiral amine/organic acid | -10°C to 50°C, toluene | dr >15:1 | 70-85% |
Amino (C3) | Pd/C, PtO₂ | H₂ (1-3 atm), ethanol | >95% retention | 85-95% |
Hydroxyl (C4) | RuCl₃/NMO | tBuOH/H₂O, 0°C | syn dihydroxylation >20:1 | 65-80% |
N-Methylation | Pd/C, HCO₂NH₄ | MeOH, reflux | Configuration retained | 90-98% |
Conversion of the free base to the hydrochloride salt critically influences crystallinity, stability, and bioavailability. This salt formation requires meticulous optimization of reaction parameters to prevent disproportionation and ensure high purity. The reaction follows the pKa differential principle, where the basic piperidine nitrogen (pKa ~11) readily protonates with hydrochloric acid (pKa -7) given the >18 unit difference, satisfying the minimum 3-unit requirement for salt stability [7].
Solvent selection profoundly impacts crystal morphology and stability. Polar aprotic solvents (acetonitrile, ethyl acetate) produce fine crystals with high surface area, while alcoholic solvents (methanol, isopropanol) yield larger, more regular crystals. Mixed solvent systems (e.g., acetone-water 4:1) balance solubility and crystallization kinetics. Temperature control during acid addition (0-5°C) followed by gradual warming to 20-25°C prevents local high-concentration zones that cause oiling out. Post-reaction, cooling protocols (2-8°C) effectively suppress salt disproportionation by reducing molecular mobility, as demonstrated in stabilization studies of hydrochloride salts [3].
Critical process parameters include:
Table 2: Hydrochloride Salt Crystallization Optimization
Solvent System | Crystal Morphology | Mean Particle Size (μm) | Disproportionation Risk | Residual Solvent (ppm) |
---|---|---|---|---|
Acetonitrile | Fine needles | 10-25 | Moderate | <300 |
Ethanol | Prismatic | 50-150 | Low | <500 |
Acetone/water (4:1) | Platelets | 30-80 | Very low | <100 |
Isopropanol | Rods | 100-300 | Low | <400 |
Ethyl acetate | Agglomerates | Variable | High | <200 |
The synthetic route selection between racemic and enantiopure approaches involves multifactorial analysis of technical feasibility, economics, and biological requirements. Racemic synthesis typically employs achiral catalysts or reagents to produce (3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride via straightforward sequences without stereocontrol. For example, catalytic hydrogenation over Adams' catalyst (PtO₂) of 4-methyl-3-nitropyridine followed by reduction yields the racemic amino alcohol. While offering cost advantages (3-5× reduction in raw material costs) and simpler processing (no chiral separation needed), this route necessitates downstream resolution using chiral acids (di-p-toluoyl-D-tartaric acid) or enzymatic kinetic resolution to obtain the desired (3R,4R) enantiomer, significantly reducing overall yield (typically 20-35% after resolution) [7].
Direct enantioselective synthesis eliminates resolution steps through chiral pool utilization (e.g., starting from D-glutamic acid) or asymmetric catalysis. Modern catalytic asymmetric hydrogenations achieve >98% ee using DuPhos-Rh catalysts, while enzymatic desymmetrization of meso-piperidine derivatives provides enantiomeric excess exceeding 99%. Though requiring specialized catalysts (costing $500-$5,000/g) and stringent conditions, these routes deliver the target in 4-6 steps with overall yields of 45-60%, outperforming resolution-based approaches. The biological imperative often dictates route selection: eutomer-distomer differences in receptor binding can exceed 100-fold for CNS-targeted molecules, necessitating enantiopure material despite economic disadvantages [8] [10].
Economic considerations include:
Table 3: Comparative Analysis of Synthesis Routes
Parameter | Racemic Synthesis with Resolution | Asymmetric Catalytic Synthesis | Chiral Pool Utilization |
---|---|---|---|
Number of Steps | 6-8 | 4-6 | 5-7 |
Overall Yield | 20-35% | 45-60% | 30-45% |
Enantiomeric Excess | 98-99% after resolution | 95-99% | >99% |
Key Cost Drivers | Resolution agents, waste disposal | Catalyst cost, specialized equipment | Chiral starting material |
Scale Limitations | Chromatography for diastereomer separation | Catalyst availability | Natural source limitations |
Regulatory Complexity | Genotoxic impurity control in resolutions | Metal residue clearance | Biogenic impurity profile |
Environmental Impact (PMI) | 80-120 | 30-50 | 40-70 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9